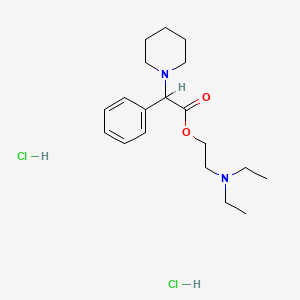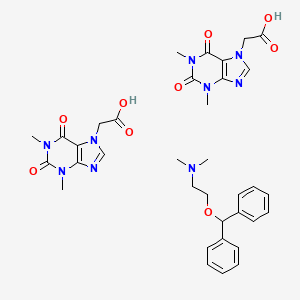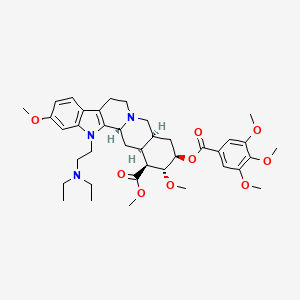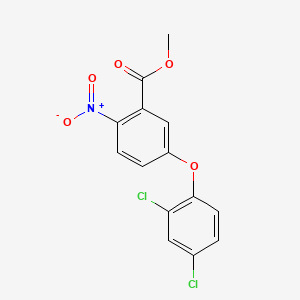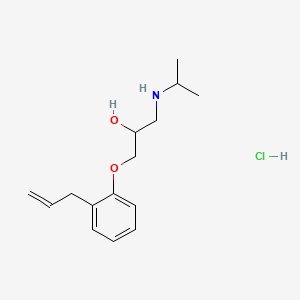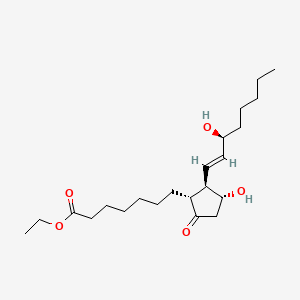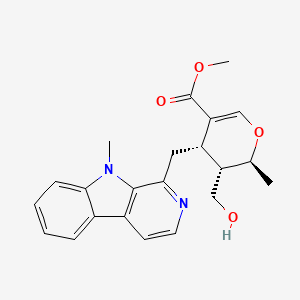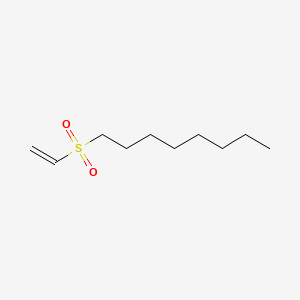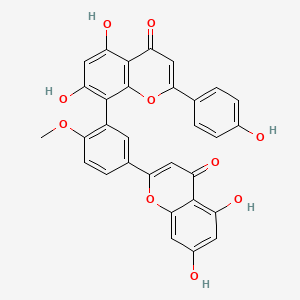
Bilobetin
Übersicht
Beschreibung
Bilobetin is a bioactive compound of bioflavonoid found in Ginkgo biloba . It’s one of the 13 biflavonoids reported in ginkgo, and it’s known for its various pharmacological activities .
Synthesis Analysis
Bilobetin is a natural compound extracted from Ginkgo biloba . The synthesis and accumulation of flavonoids in G. biloba have been studied, and key genes for flavonoid synthesis have been identified .Molecular Structure Analysis
Bilobetin has been studied using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry . It’s also been investigated using bioinformatic analyses and computer-aided drug development processes .Chemical Reactions Analysis
Bilobetin has been incubated with liver microsomes to determine metabolites in vitro, and faeces and urine were collected after oral administration to rats to determine metabolites in vivo . A total of 21 and 9 metabolites were detected in vivo and in vitro, respectively .Physical And Chemical Properties Analysis
Bilobetin is a yellow crystalline powder that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .Wissenschaftliche Forschungsanwendungen
Anti-fungal and Anti-inflammatory Properties
Bilobetin has been found to have significant anti-fungal and anti-inflammatory properties . This makes it a potential candidate for the development of new drugs targeting fungal infections and inflammatory conditions.
Antioxidant Activity
Bilobetin also exhibits strong antioxidant activity . Antioxidants are crucial in protecting the body’s cells from damage caused by free radicals, which are associated with various chronic diseases.
Antihyperlipidemic Activity
Bilobetin has been shown to have antihyperlipidemic activity . This means it can potentially be used in the treatment of conditions related to high levels of fats (lipids) in the blood, such as hyperlipidemia.
Anti-proliferative Activity
The anti-proliferative activity of Bilobetin has been highlighted in scientific literature . This suggests that Bilobetin may inhibit the growth of cells, which could be particularly useful in the context of cancer treatment.
Effectiveness on Osteoporosis and Glucose Metabolism
Research has revealed the effectiveness of Bilobetin on osteoporosis and glucose metabolism . This suggests potential applications in the treatment of bone-related diseases and conditions related to glucose metabolism, such as diabetes.
Potential Therapeutic Agent for Hepatocellular Carcinoma (HCC)
Bioinformatic tools and computer-aided predictions have been used to investigate the potential application of Bilobetin as a therapeutic agent for HCC treatment .
Attenuation of Staphylococcus aureus Virulence
Bilobetin has been found to attenuate the virulence of Staphylococcus aureus by inhibiting two key virulence factors . This suggests that Bilobetin could be a viable lead compound against Staphylococcus aureus infections.
Effectiveness Against Viruses
Bilobetin has been found to be effective against SARS CoV-2 and Influenza A virus . This suggests potential applications in the treatment and prevention of viral infections.
Wirkmechanismus
Target of Action
Bilobetin, a natural compound found in Ginkgo biloba, has been shown to target two key virulence factors of Staphylococcus aureus: the Von Willebrand factor-binding protein (vWbp) and staphylocoagulase (Coa) . These proteins play a crucial role in the pathogenesis of S. aureus infections .
Mode of Action
Bilobetin interacts with its targets (vWbp and Coa) by directly binding to them, inhibiting their ability to induce coagulation . The binding of bilobetin to these proteins is facilitated by specific residues on vWbp (TYR-6 and TYR-18) and Coa (ALA-190 and ASP-189) .
Biochemical Pathways
aureus . This suggests that Bilobetin may interfere with the coagulation pathway, thereby reducing the virulence of S. aureus .
Pharmacokinetics
It is known that bilobetin is a component of ginkgo biloba extract (gbe), which has been studied extensively . For instance, it has been reported that after oral administration of 80 mg EGb 761 (a standardized extract of Ginkgo biloba), the half-life was four hours for ginkgolides A and six hours for ginkgolides B . More research is needed to understand the ADME properties of Bilobetin specifically.
Result of Action
Bilobetin has been shown to reduce the virulence of S. aureus by inhibiting the function of vWbp and Coa . In vivo studies have shown that Bilobetin can ameliorate lung tissue damage and inflammation caused by S. aureus, thereby improving the survival of mice . Furthermore, when used as an adjuvant in combination with vancomycin, Bilobetin was more effective in treating a mouse model of pneumonia .
Action Environment
The action of Bilobetin can be influenced by various environmental factors. Ginkgo biloba, the plant from which Bilobetin is derived, is known for its excellent resistance to various environmental conditions . This suggests that Bilobetin may also exhibit stability under a range of conditions.
Zukünftige Richtungen
Biflavones isolated from Ginkgo biloba, including bilobetin, are potent and highly specific CES2 inhibitors, offering several promising lead compounds for developing novel anti-diarrhea agents to alleviate irinotecan-induced diarrhea . The naturally occurring biflavones could be further modified by medicinal chemists to improve the CES2 inhibition potency, safety, and drug-likeness properties .
Eigenschaften
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-24-7-4-15(26-12-22(37)29-19(34)9-17(33)10-27(29)40-26)8-18(24)28-20(35)11-21(36)30-23(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEIJEPIYMAGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200095 | |
| Record name | 4'-Monomethylamentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bilobetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bilobetin | |
CAS RN |
521-32-4 | |
| Record name | Bilobetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Monomethylamentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Monomethylamentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BILOBETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4UE8X6JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bilobetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
320 °C | |
| Record name | Bilobetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




